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Compound of Interest

Compound Name: 6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-Amino-2-bromo-3-fluorophenol. Due to the limited availability of direct

experimental spectra in public databases, this document extrapolates data based on the

analysis of structurally similar compounds and established principles of spectroscopic

interpretation. The information herein serves as a predictive reference for the characterization

of this molecule.

Molecular Structure and Properties
6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with the molecular

formula C₆H₅BrFNO and a molecular weight of approximately 206.01 g/mol . Its structure,

featuring amino, hydroxyl, bromo, and fluoro groups on a benzene ring, suggests a complex

interplay of electronic and steric effects that will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry of 6-Amino-2-bromo-3-fluorophenol. These predictions are based on

typical chemical shifts and absorption frequencies for the functional groups present and data

from related aminophenol and bromofluorophenol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
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Protons
Predicted Chemical
Shift (δ) ppm

Predicted
Multiplicity

Predicted Coupling
Constant (J) Hz

Aromatic-H (at C4) 6.8 - 7.2
Doublet of doublets

(dd)

J(H-H) ≈ 8-9, J(H-F) ≈

9-10

Aromatic-H (at C5) 6.5 - 6.9
Doublet of doublets

(dd)

J(H-H) ≈ 8-9, J(H-F) ≈

4-5

-NH₂ 3.5 - 5.0 Broad singlet (br s) -

-OH 5.0 - 6.0 Broad singlet (br s) -

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ) ppm

C-OH 145 - 155 (d, J(C-F) ≈ 2-3 Hz)

C-F 150 - 160 (d, J(C-F) ≈ 240-250 Hz)

C-NH₂ 135 - 145

C-Br 100 - 110

C-H (at C4) 115 - 125 (d, J(C-F) ≈ 20-25 Hz)

C-H (at C5) 110 - 120 (d, J(C-F) ≈ 3-5 Hz)

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
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Functional Group
Predicted Absorption Band
(cm⁻¹)

Description

O-H stretch 3200 - 3600 Broad

N-H stretch 3300 - 3500
Two sharp bands (primary

amine)

C-H stretch (aromatic) 3000 - 3100 -

C=C stretch (aromatic) 1450 - 1600 Multiple bands

C-N stretch 1250 - 1350 -

C-O stretch (phenol) 1180 - 1260 -

C-F stretch 1000 - 1400 Strong

C-Br stretch 500 - 600 -

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity Notes

205/207 [M]⁺

Molecular ion peak, showing

isotopic pattern for Bromine

(¹⁹Br/⁸¹Br ≈ 1:1)

126 [M - Br]⁺ Loss of Bromine atom

186/188 [M - F]⁺
Loss of Fluorine atom is less

common

97 [M - Br - COH]⁺ Fragmentation of the ring

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized and may require optimization for specific instrumentation and sample

characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 6-Amino-2-bromo-3-fluorophenol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Data is typically acquired with a 90° pulse, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in

parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to

simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary due to

the longer relaxation times of carbon nuclei. Chemical shifts are reported in ppm relative to

the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is

applied to ensure good contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe (for solid samples) or by hyphenated techniques such as Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass

Spectrometry (LC-MS).
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Ionization: For a volatile compound like this, Electron Ionization (EI) at 70 eV is a common

method to generate the mass spectrum.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information

about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

6-Amino-2-bromo-3-fluorophenol.
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Caption: Workflow for the spectroscopic analysis of 6-Amino-2-bromo-3-fluorophenol.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-2-bromo-3-
fluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597268#spectroscopic-data-of-6-amino-2-bromo-3-
fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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